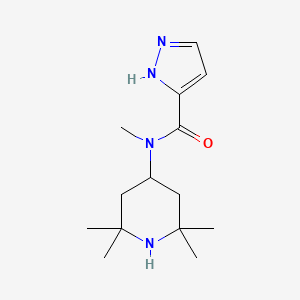

N-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide

説明

N-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide is a hindered amine derivative featuring a pyrazole carboxamide core linked to a 2,2,6,6-tetramethylpiperidinyl group. This compound is part of a broader class of hindered amine light stabilizers (HALS), which are widely utilized in polymer chemistry to mitigate UV-induced degradation . The 2,2,6,6-tetramethylpiperidinyl moiety confers steric hindrance, enhancing resistance to oxidative and thermal stress, while the pyrazole carboxamide group may contribute to UV absorption and compatibility with polymer matrices.

特性

IUPAC Name |

N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O/c1-13(2)8-10(9-14(3,4)17-13)18(5)12(19)11-6-7-15-16-11/h6-7,10,17H,8-9H2,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFIPRGGQKDGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N(C)C(=O)C2=CC=NN2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501149290 | |

| Record name | N-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501149290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442659-35-0 | |

| Record name | N-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442659-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501149290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide typically involves the reaction of N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)amine with 1H-pyrazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

N-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

科学的研究の応用

Medicinal Chemistry

1.1 Antioxidant Properties

Research indicates that compounds similar to N-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, making them potential candidates for the development of therapeutic agents against oxidative stress-related diseases such as cancer and neurodegenerative disorders .

1.2 Neuroprotective Effects

Studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. For instance, in vitro experiments showed that it effectively reduced cell death in neuronal cultures exposed to neurotoxic agents . This suggests its potential use in treating conditions like Alzheimer's disease and Parkinson's disease.

Materials Science

2.1 UV Stabilizers

N-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide is utilized as a hindered amine light stabilizer (HALS) in polymers. Its incorporation into plastics enhances UV stability and prolongs the lifespan of materials exposed to sunlight .

Table 1: Properties of HALS in Plastics

| Property | Value |

|---|---|

| UV Absorption | High |

| Thermal Stability | Excellent |

| Migration Resistance | Low |

2.2 Coatings and Adhesives

The compound is also used in formulating coatings and adhesives due to its ability to improve adhesion properties while providing resistance to environmental degradation . These applications are crucial in industries such as automotive and construction.

Environmental Science

3.1 Photodegradation Studies

Research has shown that N-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide can influence the photodegradation rates of pollutants in aquatic environments. Its ability to stabilize other compounds against photodegradation makes it a candidate for environmental remediation strategies .

Case Study: Photostability Enhancement

In a study examining the degradation of dyes in water under UV light exposure, the presence of this compound significantly slowed down the degradation process compared to controls without it. This finding suggests its potential use in enhancing the stability of environmental pollutants during remediation efforts.

作用機序

The mechanism of action of N-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Polymer Stabilizers

The compound shares structural motifs with several HALS documented in patent applications and industrial formulations. Key comparisons include:

Table 1: Structural and Functional Comparison of HALS Derivatives

*Calculated based on molecular formulas.

Key Findings :

Comparison with Pharmaceutical Pyrazole Carboxamides

While structurally similar to cannabinoid receptor ligands (e.g., SR-144528), the target compound diverges functionally due to its substituents:

Table 2: Pharmaceutical vs. Industrial Pyrazole Carboxamides

Key Findings :

- Substituent-Driven Functionality : The TMP group in the target compound prioritizes steric hindrance for stabilizing polymers, whereas halogenated aryl groups in SR-144528 enable receptor binding in pharmaceuticals .

- Molecular Weight : The target compound’s lower molecular weight (~335 g/mol vs. 523 g/mol) reflects its design for integration into polymer matrices rather than bioactivity.

生物活性

N-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : N-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide

- Molecular Formula : C14H22N4O

- Molecular Weight : 262.35 g/mol

N-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide exhibits various biological activities primarily through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine in the brain, potentially benefiting mood disorders.

- Anti-inflammatory Effects : Studies indicate that this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests its potential use in treating inflammatory conditions.

Biological Activities

The biological activities of N-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide can be summarized as follows:

Case Studies and Research Findings

- Anti-inflammatory Activity :

- Antimicrobial Efficacy :

- Neuroprotective Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。